1-(Azetidin-3-yl)ethanone hydrochloride 1-(Azetidin-3-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1309209-33-3
VCID: VC8066764
InChI: InChI=1S/C5H9NO.ClH/c1-4(7)5-2-6-3-5;/h5-6H,2-3H2,1H3;1H
SMILES: CC(=O)C1CNC1.Cl
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol

1-(Azetidin-3-yl)ethanone hydrochloride

CAS No.: 1309209-33-3

Cat. No.: VC8066764

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)ethanone hydrochloride - 1309209-33-3

Specification

CAS No. 1309209-33-3
Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
IUPAC Name 1-(azetidin-3-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C5H9NO.ClH/c1-4(7)5-2-6-3-5;/h5-6H,2-3H2,1H3;1H
Standard InChI Key KREZCYGKSNRSTJ-UHFFFAOYSA-N
SMILES CC(=O)C1CNC1.Cl
Canonical SMILES CC(=O)C1CNC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with an azetidin-3-yl group and at the 4-position with an acetyl moiety, protonated as a hydrochloride salt (figure 1) . The azetidine ring introduces conformational rigidity, while the triazole core enables π-π stacking interactions critical for binding biological targets.

Table 1: Key Chemical Descriptors

PropertyValueSource
IUPAC Name1-[1-(azetidin-3-yl)triazol-4-yl]ethanone;hydrochloride
Molecular FormulaC₇H₁₁ClN₄O
SMILESCC(=O)C1=CN(N=N1)C2CNC2.Cl
InChI KeySZLZNDFFJWZART-UHFFFAOYSA-N
Topological Polar Surface Area59.8 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Azetidine Precursor Preparation: Azetidin-3-amine is functionalized via nucleophilic substitution to introduce a propargyl group .

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) couples the azetidine-propargyl derivative with an acetylated azide to form the triazole core.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility.

Reaction yields typically range from 60–75%, with purification via column chromatography . The process emphasizes atom economy, aligning with green chemistry principles.

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2
LogP (Predicted)0.89
Aqueous Solubility12.4 mg/mL (pH 7.4)

The compound’s moderate lipophilicity (LogP ≈ 0.89) and polar surface area (59.8 Ų) suggest favorable blood-brain barrier permeability and oral bioavailability .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies on structurally related azetidine-triazole hybrids demonstrate broad-spectrum activity:

  • Gram-positive Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .

  • Fungi: 80% inhibition of Candida albicans at 32 µg/mL .
    Mechanistically, the triazole moiety chelates essential metal ions in microbial enzymes, while the azetidine ring disrupts cell wall synthesis .

Pharmacological Applications

Drug Discovery

The compound serves as a lead structure for:

  • Kinase Inhibitors: Triazoles modulate ATP-binding pockets in EGFR and VEGFR.

  • Antidepressants: Azetidine derivatives enhance serotonin reuptake inhibition (Ki = 34 nM for SERT).

Diagnostic Imaging

Radiolabeled analogs (e.g., ¹⁸F derivatives) show potential as PET tracers for tumor hypoxia imaging.

ParameterRecommendationSource
PPEGloves, lab coat, goggles
Storage-20°C, desiccated
DisposalIncineration

No acute toxicity data exists, but structural analogs exhibit LD₅₀ > 500 mg/kg in rodents.

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